molecular formula C20H32N2O4 B1651133 cyclohexanamine;(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid CAS No. 1234692-67-1

cyclohexanamine;(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid

Cat. No.: B1651133
CAS No.: 1234692-67-1
M. Wt: 364.5
InChI Key: RJZAPWBTFPVKPZ-MERQFXBCSA-N
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Description

Cyclohexanamine;(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid is a complex organic compound that combines the structural features of cyclohexanamine and a substituted butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanamine;(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid typically involves multiple steps. . The reaction conditions often require the use of catalysts such as cobalt or nickel for hydrogenation and specific reagents for esterification and amidation.

Industrial Production Methods

Industrial production of cyclohexanamine involves the hydrogenation of aniline using cobalt- or nickel-based catalysts . This process is scalable and can be optimized for high yield and purity. The subsequent steps to introduce the butanoic acid moiety are carried out under controlled conditions to ensure the desired stereochemistry and functional group placement.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine;(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Cyclohexanamine;(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexylamines and substituted butanoic acids, such as:

  • Cyclohexylamine
  • 3,3-Dimethylbutanoic acid
  • Phenylmethoxycarbonyl derivatives

Uniqueness

Cyclohexanamine;(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in its applications .

Properties

IUPAC Name

cyclohexanamine;(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.C6H13N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;7-6-4-2-1-3-5-6/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);6H,1-5,7H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZAPWBTFPVKPZ-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234692-67-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234692-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cyclohexanamine;(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
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